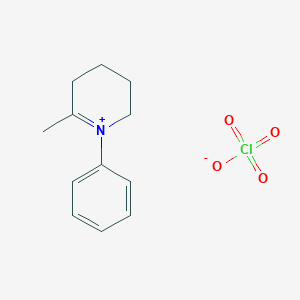
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to neurotoxic compounds, which have been extensively studied in the context of neurodegenerative diseases such as Parkinson’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate typically involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. The use of automated reactors and stringent quality control measures are common in industrial settings to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium ion (MPP+), a neurotoxic metabolite.
Reduction: Reduction reactions can convert the compound back to its tetrahydropyridine form.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or halides.
Major Products Formed
Applications De Recherche Scientifique
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate has several scientific research applications:
Mécanisme D'action
The compound exerts its effects primarily through its conversion to 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ selectively targets dopaminergic neurons in the substantia nigra, leading to their destruction. This process involves the inhibition of mitochondrial complex I, resulting in oxidative stress and neuronal death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A closely related compound that also serves as a precursor to MPP+.
1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine: Another derivative with similar neurotoxic properties.
Uniqueness
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is unique due to its specific structural configuration, which influences its reactivity and the types of reactions it undergoes. Its role as a precursor to neurotoxic compounds makes it particularly valuable in neurodegenerative disease research .
Propriétés
Numéro CAS |
106129-25-3 |
|---|---|
Formule moléculaire |
C12H16ClNO4 |
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
6-methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium;perchlorate |
InChI |
InChI=1S/C12H16N.ClHO4/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;2-1(3,4)5/h2-4,8-9H,5-7,10H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
RPTHBDJGPNXGBH-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](CCCC1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


arsanium bromide](/img/structure/B14319428.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
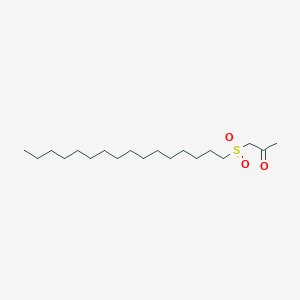
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
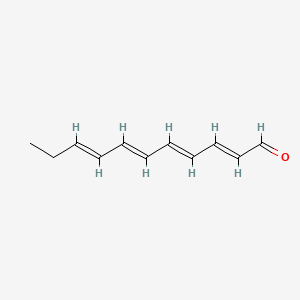
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
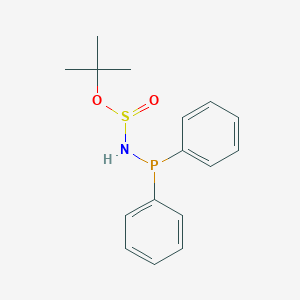
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
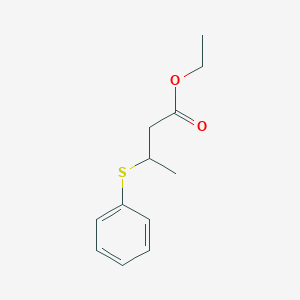
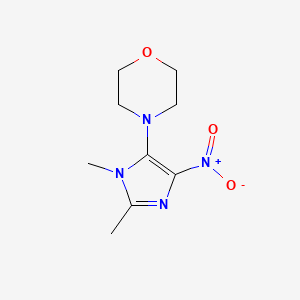
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
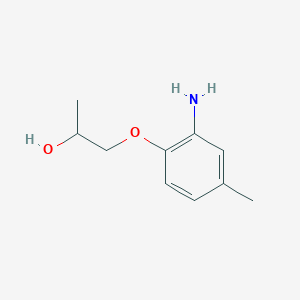

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
